molecular formula C14H10FN3O2S B2967776 4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021051-81-9

4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2967776
CAS RN: 1021051-81-9
M. Wt: 303.31
InChI Key: QPNDKLVHOLVHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H11FN2O2S and a molecular weight of 302.32 . It is available from suppliers such as Life Chemicals Inc .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.32 . Its solubility in DMSO is unknown . More detailed physical and chemical property data was not found in the available resources.

Scientific Research Applications

Anticancer Applications

Compounds with structural similarities to 4-fluoro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer activities. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, showing higher activity than the reference drug etoposide in some cases (Ravinaik et al., 2021). This indicates the potential of such compounds in cancer treatment research.

Antimicrobial Applications

The antimicrobial properties of compounds structurally related to this compound have also been investigated. For example, novel fluorine-containing derivatives exhibited noteworthy in vitro antimicrobial potency against both Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013). Another study showed that fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs, demonstrating the role of fluorine in enhancing antimicrobial activity (Desai et al., 2013).

Sensory Applications

Furthermore, thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their potential as aniline sensors, based on fluorescence quenching mechanisms. These compounds, including variants of this compound, may serve as effective aniline sensors in various solvents, demonstrating their applicability in chemical sensing and environmental monitoring (Naik et al., 2018).

Mechanism of Action

properties

IUPAC Name

4-fluoro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)13(19)16-14-18-17-12(20-14)8-11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNDKLVHOLVHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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